molecular formula C17H18O B1360489 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE CAS No. 898764-24-4

2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE

Cat. No.: B1360489
CAS No.: 898764-24-4
M. Wt: 238.32 g/mol
InChI Key: GQKWAPVKCGUOOY-UHFFFAOYSA-N
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Description

2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE is an organic compound with a complex structure that includes both a dimethylphenyl group and a phenylpropanone group

Preparation Methods

The synthesis of 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The process typically starts with the preparation of 2,3-dimethylbromobenzene, which is then reacted with phenylmagnesium bromide to form the desired product. The reaction conditions often require low temperatures and anhydrous environments to prevent unwanted side reactions .

Industrial production methods may involve more scalable approaches, such as the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE involves its interaction with various molecular targets. For instance, its derivatives may act on specific enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE can be compared with other similar compounds such as medetomidine and dexmedetomidine. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-7-6-10-16(14(13)2)17(18)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKWAPVKCGUOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643976
Record name 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-24-4
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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